5-[(4-Chlorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione
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Overview
Description
5-[(4-Chlorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione is a complex organic compound with a unique structure that includes a thiazolidine ring, a piperidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of the thiazolidine ring, followed by the introduction of the chlorophenyl group and the piperidine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chlorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deoxygenated products.
Scientific Research Applications
5-[(4-Chlorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced durability or conductivity.
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- (E)-5-[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone
Uniqueness
Compared to similar compounds, 5-[(4-Chlorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific advantages in terms of biological activity, stability, and versatility in various applications.
Properties
Molecular Formula |
C20H23ClN2O4S |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H23ClN2O4S/c21-15-6-4-14(5-7-15)13-17-19(26)23(20(27)28-17)11-8-18(25)22-10-2-1-3-16(22)9-12-24/h4-7,13,16,24H,1-3,8-12H2/b17-13- |
InChI Key |
MHCNMIINDYEYJW-LGMDPLHJSA-N |
Isomeric SMILES |
C1CCN(C(C1)CCO)C(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=O |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O |
Origin of Product |
United States |
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